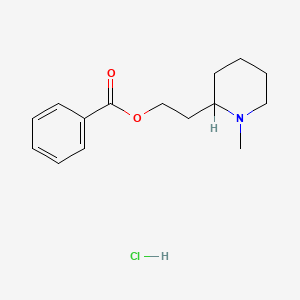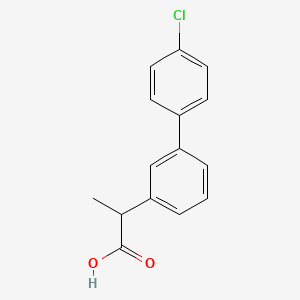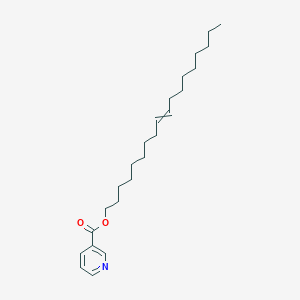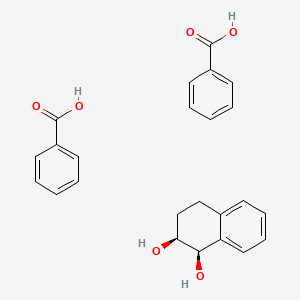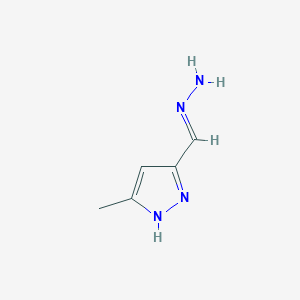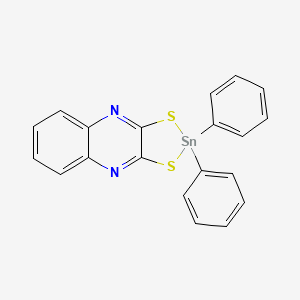
Stannane, (2,3-quinoxalinyldithio)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, (2,3-quinoxalinyldithio)diphenyl- is a chemical compound that features a stannane core bonded to a quinoxaline derivative
Métodos De Preparación
The synthesis of Stannane, (2,3-quinoxalinyldithio)diphenyl- typically involves the reaction of diphenyltin dichloride with 2,3-quinoxalinedithiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Stannane, (2,3-quinoxalinyldithio)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: The phenyl groups attached to the tin atom can be substituted with other aryl or alkyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Stannane, (2,3-quinoxalinyldithio)diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Stannane, (2,3-quinoxalinyldithio)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, while the stannane core can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Stannane, (2,3-quinoxalinyldithio)diphenyl- can be compared with other similar compounds such as:
Diphenyltin dichloride: A precursor in the synthesis of the target compound.
2,3-Quinoxalinedithiol: Another precursor used in the synthesis.
Other organotin compounds: These compounds share similar structural features but differ in their specific applications and reactivity.
The uniqueness of Stannane, (2,3-quinoxalinyldithio)diphenyl- lies in its combination of a stannane core with a quinoxaline derivative, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
73927-96-5 |
|---|---|
Fórmula molecular |
C20H14N2S2Sn |
Peso molecular |
465.2 g/mol |
Nombre IUPAC |
2,2-diphenyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2C6H5.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;2*1-2-4-6-5-3-1;/h1-4H,(H,9,11)(H,10,12);2*1-5H;/q;;;+2/p-2 |
Clave InChI |
SROCWHIJFMQAOF-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sn]2(SC3=NC4=CC=CC=C4N=C3S2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



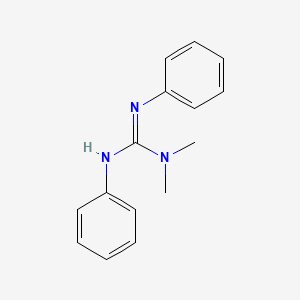
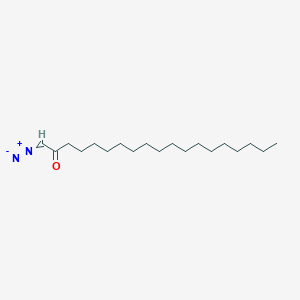

![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)
